N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with 4,5-dimethyl groups and a quinoxaline moiety bearing a 3-methyl-2-oxo group, connected via an acetamide linker. The dimethyl-thiazole and methyl-oxo-quinoxaline groups are critical to its molecular interactions, influencing solubility, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9-11(3)23-16(18-9)19-14(21)8-20-13-7-5-4-6-12(13)17-10(2)15(20)22/h4-7H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
CTANCORQXTWQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
3-Methylquinoxalin-2(1H)-one (11 ) is synthesized by refluxing o-phenylenediamine (9 ) with sodium pyruvate (10 ) in glacial acetic acid. This cyclocondensation proceeds via Schiff base formation and intramolecular cyclization.
Reaction Conditions
-
Reactants : o-Phenylenediamine (1 eq), sodium pyruvate (1.2 eq)
-
Solvent : Glacial acetic acid
-
Temperature : Reflux (118°C)
-
Time : 6–8 hours
Mechanism :
-
Nucleophilic attack of o-phenylenediamine’s amine group on sodium pyruvate’s carbonyl.
-
Dehydration to form an imine intermediate.
-
Cyclization to yield the quinoxaline core.
Chlorination and Thiolation
To enhance reactivity, 11 is chlorinated using phosphorus oxychloride (POCl₃) to form 2-chloro-3-methylquinoxaline (13 ). Alternatively, treatment with thiourea in ethanol yields 3-methylquinoxaline-2-thiol (14 ).
Chlorination Conditions
-
Reactants : 3-Methylquinoxalin-2(1H)-one (1 eq), POCl₃ (3 eq)
-
Solvent : Toluene
-
Temperature : 80°C
-
Time : 4 hours
Thiolation Conditions
Acetic Acid Derivative Formation
The chlorinated intermediate (13 ) reacts with chloroacetyl chloride in dimethylformamide (DMF) to form 2-chloro-N-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide. Subsequent hydrolysis or aminolysis introduces the acetamide moiety.
Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine
4,5-Dimethylthiazol-2-amine is typically prepared via the Hantzsch thiazole synthesis:
Amide Coupling
The final step involves coupling 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with 4,5-dimethylthiazol-2-amine. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Acid Chloride Route
-
Activation : Treat the acetic acid derivative with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Aminolysis : React the acyl chloride with 4,5-dimethylthiazol-2-amine in DMF with triethylamine (TEA) as a base.
Conditions
-
Reactants : Acyl chloride (1 eq), amine (1.2 eq)
-
Solvent : DMF
-
Base : TEA (2 eq)
-
Temperature : 0°C → room temperature
-
Time : 4 hours
Optimization and Reaction Monitoring
Solvent and Base Selection
Temperature Control
-
Chlorination : Excess POCl₃ at 80°C ensures complete conversion without decomposition.
-
Amide Coupling : Cold conditions (0°C) reduce racemization during activation.
Analytical Characterization
Spectroscopic Data
-
IR (KBr, cm⁻¹) :
-
¹H NMR (400 MHz, DMSO-d₆) :
-
¹³C NMR :
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 59.12 | 59.08 |
| H | 4.71 | 4.68 |
| N | 16.47 | 16.42 |
Scale-Up Considerations
Purification
Yield Improvement
-
Excess Amine : Using 1.5 eq of 4,5-dimethylthiazol-2-amine increases yield to 80% by driving the reaction to completion.
-
Catalytic KI : Addition of KI (0.1 eq) in DMF accelerates nucleophilic substitution by 30%.
Comparative Analysis of Methods
| Parameter | Carbodiimide Route | Acid Chloride Route |
|---|---|---|
| Yield | 60–72% | 68–75% |
| Purity | 90–92% | 93–95% |
| Reaction Time | 12 hours | 4 hours |
| Cost | High (DCC/DMAP) | Moderate (SOCl₂) |
The acid chloride method is preferred for industrial-scale synthesis due to shorter reaction times and higher yields.
Challenges and Solutions
Hydrolysis of Acyl Chloride
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Linker
The acetamide group serves as a reactive site for nucleophilic substitution. In studies of structurally analogous compounds, the chloroacetamide intermediate reacts with amines or heterocyclic nucleophiles under basic conditions . For example:
-
Reaction with 3-methylquinoxalin-2(1H)-one :
Potassium bicarbonate and phase-transfer catalysts (e.g., benzyltributylammonium chloride) facilitate the substitution of the chloro group in 2-chloro-N-(p-tolyl)acetamide with 3-methylquinoxalin-2(1H)-one, forming the target compound .
| Reaction Component | Conditions | Yield |
|---|---|---|
| 3-methylquinoxalin-2(1H)-one | DMF, KHCO₃, reflux (353 K), 2 hours | ~65% |
This reaction highlights the role of polar aprotic solvents (DMF) in stabilizing transition states and enhancing nucleophilicity.
Hydrolysis of the Acetamide Bond
The acetamide linker is susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. While direct data on this compound is limited, analogous molecules undergo hydrolysis as follows :
-
Acidic Hydrolysis :
-
Alkaline Hydrolysis :
Plasmatic stability studies on similar morpholinone-acetamide derivatives revealed that steric shielding (e.g., gem-dimethyl groups) reduces hydrolysis rates by 8-fold, extending half-life from 22 minutes to >240 minutes .
Functionalization of the Thiazole Ring
The 4,5-dimethylthiazole moiety participates in electrophilic aromatic substitution (EAS) and coordination reactions:
Modification of the Quinoxalinone Core
The 3-methyl-2-oxoquinoxalin-1(2H)-yl group undergoes redox and cycloaddition reactions:
-
Reduction :
The ketone group in the quinoxalinone core can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this has not been explicitly reported for the target compound . -
Oxidation :
Under strong oxidizing conditions (e.g., KMnO₄), the quinoxalinone ring may degrade, forming carboxylic acid derivatives .
Hydrogen Bonding and Crystal Packing
In the solid state, intermolecular N–H⋯O and C–H⋯O hydrogen bonds form chains along the b-axis, influencing solubility and reactivity .
| Interaction Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| N–H⋯O | 2.12 | 167 |
| C–H⋯O | 2.38 | 141 |
These interactions may stabilize transition states in solution-phase reactions or hinder access to reactive sites.
Synthetic Optimization and Byproducts
Key challenges in synthesizing this compound include:
-
Rotational Disorder : The p-tolyl group exhibits disorder, complicating crystallization .
-
Byproduct Formation : Competing reactions (e.g., over-alkylation) require precise stoichiometry and temperature control .
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s fungicidal and anticonvulsant activities correlate with its ability to undergo in vivo transformations. For example:
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and quinoxaline structures. For instance, derivatives of similar compounds have shown significant growth inhibition against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | HCT-116 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Research indicates that these compounds may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
Case Studies:
- A study demonstrated that thiazole derivatives exhibited selective cytotoxicity towards human cancer cells while sparing normal cells .
- Another investigation reported that compounds with similar structural motifs inhibited thymidylate synthase, an enzyme critical for DNA synthesis, leading to reduced tumor growth .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole-containing compounds are often investigated for their ability to combat bacterial and fungal infections:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
These results suggest that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide could serve as a lead compound for developing new antimicrobial agents .
Synthesis and Production
The synthesis of this compound can be achieved through several organic reactions involving thiazole and quinoxaline derivatives. Common methods include:
- Condensation Reactions: Combining thiazole derivatives with quinoxaline precursors under acidic or basic conditions.
- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond between the two moieties.
Industrial production may involve optimizing these methods for scalability and yield using techniques such as continuous flow synthesis .
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further studies are needed to elucidate the precise pathways.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. Its structural components suggest a wide range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by recent studies, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a quinoxaline moiety, both of which are known for their biological significance. The molecular formula is , and it has a molecular weight of 282.34 g/mol. The presence of these heterocycles contributes to its pharmacological versatility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. A notable study utilized the MTT assay to assess the cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The results indicated that several derivatives exhibited significant inhibitory effects on cell viability.
Table 1: IC50 Values of Quinoxaline Derivatives Against HCT-116 Cells
| Compound ID | IC50 (µM) | Activity Description |
|---|---|---|
| 10b | 12.5 | Strong inhibitory action |
| 9c | 45.0 | Moderate inhibitory action |
| Control | >100 | No significant effect |
The study found that compound 10b demonstrated the highest potency, suggesting that modifications to the quinoxaline structure can enhance anticancer activity .
Antimicrobial Activity
In addition to anticancer effects, compounds with thiazole and quinoxaline structures have been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound ID | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | E. coli | 15 |
| Compound C | Candida albicans | 18 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymes : Quinoxaline derivatives are known to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties : The thiazole component may contribute to antioxidant activity, reducing oxidative stress in cells .
Case Studies
A series of clinical and preclinical studies have been conducted to evaluate the efficacy of this compound in vivo. For instance:
- Study on HCT-116 Xenografts : Mice treated with this compound showed reduced tumor growth compared to control groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of quinoxaline- and thiazole-based acetamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Analogues
Key Observations
Antimicrobial Activity: Electron-withdrawing groups (e.g., nitro in 5d, trifluoromethyl in 5h) on the thiazolidinone ring enhance antimicrobial activity, likely by improving membrane penetration or target binding . Chloro substituents (e.g., 5l) reduce efficacy, suggesting steric or electronic hindrance .
Anticonvulsant Potential: Analogs with 3-methyl-2-oxoquinoxaline and substituted phenyl groups (e.g., 4-chloro, 4-nitro) exhibit significant seizure inhibition in rodent models, implicating the quinoxaline core in CNS targeting .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide?
The compound can be synthesized via coupling reactions between functionalized thiazole and quinoxalinone precursors. A general approach involves:
- Step 1 : Reacting 2-amino-4,5-dimethylthiazole with chloroacetyl chloride in the presence of triethylamine to form the chloroacetamide intermediate .
- Step 2 : Condensing the intermediate with 3-methyl-2-oxoquinoxaline under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Key considerations : Monitor reaction progress via TLC, optimize stoichiometry to avoid byproducts, and use recrystallization (e.g., ethanol/water mixtures) for purification .
Q. How is crystallographic data for this compound validated to confirm its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELX for structure refinement:
Q. What are the primary biological targets or assays used to evaluate this compound?
The compound’s thiazole and quinoxalinone moieties suggest potential activity in:
- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Enzyme inhibition : Target GABA receptors or voltage-gated ion channels due to structural similarity to known anticonvulsants .
Q. How is purity assessed during synthesis, and what analytical methods are recommended?
- TLC (silica gel, ethyl acetate/hexane eluent) for reaction monitoring .
- HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for final purity (>95%) .
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Q. What are the key structural features influencing its bioactivity?
- The 4,5-dimethylthiazole ring enhances lipophilicity and membrane permeability.
- The 3-methyl-2-oxoquinoxaline moiety may intercalate DNA or inhibit topoisomerases, though further SAR studies are needed .
Advanced Research Questions
Q. How can computational methods optimize the compound’s bioactivity?
- Perform docking studies (AutoDock Vina) to predict binding affinity for targets like GABA transaminase .
- Use QSAR models to correlate substituent effects (e.g., methyl groups on thiazole) with anticonvulsant activity .
- Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions in crystallographic data or hydrogen bonding patterns?
- Re-refine datasets using SHELXL with updated scattering factors and disorder modeling .
- Compare experimental hydrogen-bond geometries (e.g., N–H⋯N distances) with theoretical values from Hirshfeld surface analysis .
Q. How to design derivatives for improved metabolic stability without compromising activity?
- Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoxaline ring to reduce oxidative metabolism .
- Replace the acetamide linker with a sulfonamide to enhance hydrolytic stability .
- Validate stability via microsomal assays (human liver microsomes, NADPH cofactor) .
Q. What advanced analytical techniques characterize supramolecular interactions in the solid state?
Q. How to address reproducibility challenges in biological assays for this compound?
- Standardize assay conditions (e.g., cell line passage number, serum-free media) .
- Use positive controls (e.g., valproic acid for anticonvulsant assays) to validate experimental setups .
- Perform triplicate experiments with statistical analysis (ANOVA, p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
